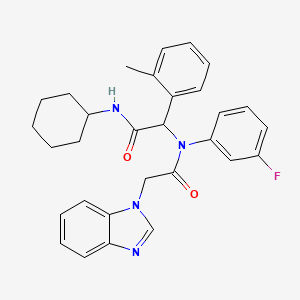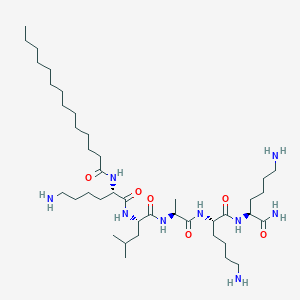
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
説明
“N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)” is a derivative of polyethylene glycol (PEG) that contains an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular structure of this compound includes a polyethylene glycol (PEG) chain with a terminal t-butyl ester and an azide functional group .Chemical Reactions Analysis
The azide group in the compound is reactive and can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The compound is a PEG derivative that is soluble in water, DMSO, DMF, and DCM . It is typically stored at -20°C .科学的研究の応用
Synthesis and Characterization
Photoaddressable Linear−Dendritic Diblock Copolymers : A study by Barrio et al. (2009) reports the synthesis of photoaddressable linear−dendritic diblock copolymers combining poly(ethylene glycol) (PEG) with dendritic aliphatic polyesters. This work demonstrates the utility of azide-alkyne click chemistry in creating materials with potential applications in light-responsive systems (Barrio et al., 2009).
Umbrella-Like Poly(ethylene glycol) Synthesis : Zhang et al. (2010) developed a novel strategy to synthesize poly(ethylene glycol) with an "umbrella-like" structure, showcasing a method to produce PEGs with specific functional groups for bioconjugation. This approach highlights the versatility of PEG derivatives in creating bioconjugated materials (Zhang et al., 2010).
"Clip" and "Click" Chemistries for PEGylation : Freichels et al. (2011) introduced an innovative method combining "clip" and "click" reactions for the PEGylation of aliphatic polyesters, demonstrating a straightforward pathway for synthesizing functional amphiphilic and degradable copolymers with potential biomedical applications (Freichels et al., 2011).
Materials Science and Polymer Chemistry Applications
Amphiphilic and Thermoresponsive ABC Miktoarm Star Terpolymer : Li et al. (2009) synthesized an amphiphilic and thermoresponsive ABC miktoarm star terpolymer via a combination of click reactions and atom transfer radical polymerization (ATRP), highlighting the potential of these materials in developing temperature-responsive nanosystems (Li et al., 2009).
Energetic Azido Esters as Plasticizers : Kumari et al. (2013) discussed the synthesis and characterization of novel tetra-azido esters with good thermal stability, indicating their potential application as energetic plasticizers in materials requiring high energy content (Kumari et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
tert-butyl 3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N4O10/c1-25(2,3)39-23(32)8-12-37-19-21(20-38-13-9-24(33)40-26(4,5)6)29-22(31)7-11-34-15-17-36-18-16-35-14-10-28-30-27/h21H,7-20H2,1-6H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWTCNLWLJEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102228 | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | |
CAS RN |
2086689-00-9 | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)



